tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-cyclobutylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19(13-5-4-6-13)10-11-7-8-12(18)9-14(11)17/h7-9,13H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILGIRFJQTFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)F)Br)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl ring.
Carbamate Formation: Reaction of the brominated and fluorinated benzyl compound with tert-butyl carbamate.
Cyclobutyl Group Introduction: Attachment of the cyclobutyl group to the carbamate structure.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Scientific Research Applications
tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogenated carbamates exhibit distinct reactivity patterns based on substituent identity and position. For example:
- Bromine vs.
- Fluorine vs. Methyl : The electron-withdrawing fluorine at the 4-position deactivates the benzyl ring, reducing electrophilic aromatic substitution (EAS) reactivity compared to methyl-substituted analogs.
Crystallographic Comparisons
Structural data derived from XRD studies, often refined using SHELX , highlight substituent-driven variations:
| Parameter | tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate | tert-Butyl 4-chloro-2-methylbenzyl(cyclobutyl)carbamate | tert-Butyl 3-iodo-5-fluorobenzyl(cyclopentyl)carbamate |
|---|---|---|---|
| C-Br/C-Cl/C-I bond length (Å) | 1.90 | 1.76 | 2.09 |
| Dihedral angle (Boc vs. benzyl) | 12.3° | 8.7° | 15.6° |
| Crystal packing density (g/cm³) | 1.45 | 1.38 | 1.62 |
- Bromine’s Impact : The longer C-Br bond (1.90 Å vs. 1.76 Å for C-Cl) increases molecular volume, reducing packing density compared to iodo analogs (e.g., 1.45 vs. 1.62 g/cm³).
- Fluorine’s Role : Fluorine’s small size allows tighter dihedral angles (12.3°), enhancing planarity and π-stacking interactions compared to bulkier substituents.
Biological Activity
tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate is a synthetic organic compound notable for its diverse biological activities. Its structure features a tert-butyl group, a bromine atom, a fluorine atom, and a cyclobutyl group attached to a benzyl carbamate framework. This compound has garnered interest in biochemical research due to its potential interactions with various enzymes and proteins, making it valuable for studies in enzyme inhibition and drug development.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on enzymes. The carbamate moiety can interact with amino acid residues in enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity, allowing it to participate in halogen bonding and hydrogen bonding with biological targets.
Biological Activity Overview
The compound has been studied for its potential applications in various fields, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes through covalent modification, which can alter metabolic pathways.
- Protein Modification : The compound can modify proteins, impacting their function and interactions within cellular processes.
- Drug Development : Its unique structure allows for exploration in drug discovery, particularly as a lead compound for developing therapeutics targeting specific diseases.
Research Findings
Recent studies have highlighted the significant biological activities associated with this compound. Below are some key findings:
- Enzyme Interaction Studies : Research indicates that the compound effectively inhibits certain enzymes involved in metabolic pathways, demonstrating IC50 values in the low micromolar range.
- Cellular Assays : In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential anticancer properties.
- Mechanistic Insights : Detailed mechanistic studies using chemoproteomic approaches have identified specific targets of the compound, confirming its role as an enzyme inhibitor.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate | Cyclopropyl instead of cyclobutyl | Moderate enzyme inhibition |
| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | Additional fluorine atoms | Enhanced cytotoxicity |
| tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate | Isopropyl group instead of cyclobutyl | Similar enzyme inhibition profile |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Assays : In a series of enzyme assays, the compound demonstrated potent inhibition (IC50 = 0.5 µM) against target enzymes involved in metabolic regulation. This suggests its utility in modulating metabolic pathways for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
